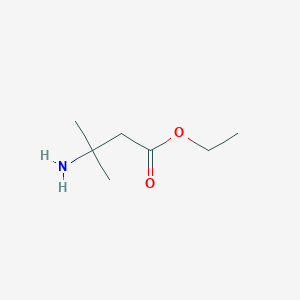

Ethyl 3-amino-3-methylbutanoate

Description

Significance of β-Amino Esters as Versatile Building Blocks in Contemporary Organic Synthesis

β-Amino esters are a critically important class of organic compounds that function as versatile building blocks in the synthesis of a wide array of biologically active molecules and complex organic structures. Their utility stems from the presence of two key functional groups—an amine and an ester—separated by a two-carbon linker. This arrangement allows for diverse chemical transformations.

One of the most significant applications of β-amino esters is in the synthesis of β-lactams, which form the core structural motif of widely used antibiotics such as penicillins and cephalosporins. nih.govrsc.org The conversion of β-amino esters to β-lactams is a fundamental transformation in medicinal chemistry. acs.orgnih.gov Furthermore, β-amino esters are precursors to β-amino acids, which are essential components of various natural products, peptides, and pharmaceuticals. rsc.org The development of catalytic asymmetric methods to produce enantiomerically pure β-amino acids and their derivatives is a major focus of modern organic chemistry. rsc.orgnih.govacs.org

The strategic placement of the amino and ester groups also makes these compounds ideal precursors for synthesizing other important structures like β-amino alcohols and 1,3-amino alcohols through reduction of the ester functionality. organic-chemistry.org The synthesis of β-amino esters can be achieved through various methods, including the Mannich reaction, Michael additions, and the reduction of β-enamino esters. acs.orgorganic-chemistry.org The continuous development of stereoselective methods, such as diastereoselective and enantioselective syntheses, has expanded the accessibility and application of chiral β-amino esters in constructing complex target molecules. acs.orgacs.orgacs.org

Historical Trajectory and Evolution of Research on Ethyl 3-amino-3-methylbutanoate and its Analogues

Research into β-amino esters and their derivatives has a rich history intertwined with the development of antibiotics and asymmetric synthesis. The initial impetus for synthesizing these compounds was largely driven by the need to access the β-lactam core of penicillin in the mid-20th century. One of the foundational methods for β-lactam synthesis is the Staudinger ketene-imine cycloaddition, first reported in 1907. rsc.org

A major advancement in the field was the development of the ester enolate-imine condensation reaction, which provided a powerful and stereocontrolled route to β-amino esters and, subsequently, β-lactams. nih.gov This method involves the reaction of an imine with a pre-formed ester enolate. Over the decades, significant efforts have been dedicated to rendering these reactions asymmetric. This has been achieved through the use of chiral auxiliaries, chiral catalysts, and chiral starting materials, allowing for the synthesis of specific stereoisomers. nih.govrsc.org

While a detailed historical timeline specifically for this compound is not extensively documented in early literature, its importance has grown with the increasing demand for sterically hindered and structurally unique building blocks. The presence of two methyl groups on the β-carbon (a quaternary center) presents specific synthetic challenges and opportunities. Modern research focuses on developing efficient catalytic methods to access such quaternary-substituted β-amino esters with high stereocontrol. nih.gov The development of dynamic kinetic resolution and catalytic asymmetric aminomethylation are recent advances that enable the synthesis of complex β-amino esters, including those with quaternary centers like this compound. nih.govacs.orgnih.gov Today, this compound and its analogs are recognized as important intermediates in medicinal chemistry for creating derivatives with potential biological activities. xindaobiotech.com

Structural Features and Reactivity Potential of this compound for Chemical Transformations

This compound possesses a distinct molecular architecture that dictates its reactivity. The key structural features are a primary amino group and an ethyl ester moiety, with a quaternary carbon atom at the β-position. This quaternary center, bearing two methyl groups, introduces significant steric hindrance around the amino group, which can influence its reactivity in certain transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ nih.gov |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | This compound nih.gov |

| CAS Number | 63514-04-5 |

Note: Data for the hydrochloride salt form is more commonly available. prepchem.comachemblock.commyskinrecipes.com

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO₂ achemblock.com |

| Molecular Weight | 181.66 g/mol achemblock.commyskinrecipes.com |

| CAS Number | 85532-40-7 achemblock.commyskinrecipes.com |

| Melting Point | 82-83 °C prepchem.com |

The reactivity of this compound is characteristic of β-amino esters:

N-Functionalization: The primary amino group can readily undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce diverse substituents. This is a common strategy for building molecular complexity.

Cyclization to β-Lactams: As a β-amino ester, one of its most important potential reactions is intramolecular cyclization to form a 4,4-dimethyl-azetidin-2-one (a β-lactam). This transformation typically requires activation of the ester, often by converting it to a more reactive species or by using specific reagents that facilitate amide bond formation. acs.org

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol to form a 1,3-amino alcohol, or transesterified with other alcohols.

Use in Peptide Synthesis: The corresponding β-amino acid (3-amino-3-methylbutanoic acid), obtained via hydrolysis, can be incorporated into peptide chains to create peptidomimetics with altered conformations and improved stability against enzymatic degradation.

The gem-dimethyl groups at the β-position can provide a "Thorpe-Ingold effect," which may facilitate cyclization reactions by influencing the bond angles of the acyclic precursor, favoring a conformation that leads to ring closure. This structural feature makes this compound a particularly interesting substrate for the synthesis of gem-disubstituted β-lactams and other constrained cyclic systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-6(9)5-7(2,3)8/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINTWGJQDJSXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-42-9 | |

| Record name | ETHYL 3-AMINO-3-METHYLBUTANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Ethyl 3 Amino 3 Methylbutanoate and Its Enantiomers

Established and Novel Chemical Synthesis Routes for Ethyl 3-amino-3-methylbutanoate

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily involve the formation of the C-N bond and the ester functionality, often in a sequential or concerted manner.

Amination Strategies: Direct Amination and Reductive Amination Approaches

Amination represents a cornerstone in the synthesis of this compound. Both direct and reductive amination methods are employed, utilizing different precursors and reaction conditions.

Direct Amination: This approach often involves the reaction of a suitable precursor, such as an α,β-unsaturated ester, with an amine source. For instance, the base-catalyzed aminolysis of ethyl acetoacetate (B1235776) with ammonia (B1221849) or primary amines can yield β-amino esters. Industrial methods may utilize high-pressure reactors to facilitate the reaction between ethyl 3-methylbut-2-enoate (B8612036) and liquid ammonia in ethanol (B145695), producing the corresponding β-amino ester hydrochloride salt in significant yields.

Reductive Amination: Reductive amination is a widely used and versatile method for synthesizing amines. plos.orgresearchgate.net This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.net In the context of this compound, a common precursor is a β-ketoester. The reductive amination of β-ketoesters with ammonium (B1175870) acetate (B1210297) or other amines provides a direct route to β-amino acid derivatives. plos.org While examples of reductive amination using β-ketoesters are not as abundant as other carbonyl compounds, they are of significant interest due to the synthetic and biological importance of the resulting β-amino acid derivatives. plos.orgresearchgate.net The choice of reducing agent is critical, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. plos.orgrsc.org Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective reduction method.

A two-step reductive amination procedure starting from amino acid-derived β-keto esters has been described for the synthesis of β,γ-diamino ester derivatives, highlighting the adaptability of this strategy. plos.org

Table 1: Comparison of Amination Strategies

| Feature | Direct Amination | Reductive Amination |

|---|---|---|

| Starting Materials | α,β-Unsaturated esters | β-Ketoesters |

| Amine Source | Ammonia, primary amines | Ammonia, primary/secondary amines |

| Key Intermediates | Michael adduct | Imine/enamine |

| Common Conditions | Base catalysis, high pressure | Acid/base catalysis, reducing agents (e.g., NaBH₃CN, STAB, H₂/Pd-C) |

| Advantages | Potentially fewer steps | High versatility, applicable to a wide range of substrates |

| Challenges | Potential for side reactions (e.g., over-alkylation) | Control of stereochemistry in some cases |

Esterification Protocols and Precursors in the Synthesis of this compound

The ester functionality in this compound is typically introduced through esterification of the corresponding carboxylic acid, 3-amino-3-methylbutanoic acid, or is already present in the starting materials.

Esterification of 3-amino-3-methylbutanoic acid: Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This involves reacting 3-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid.

Precursors already containing the ester group: A more common and efficient strategy is to use a precursor that already contains the ethyl ester moiety. As discussed in the amination section, starting materials like ethyl 3-methylbut-2-enoate or ethyl 3-oxo-3-methylbutanoate are frequently used. molport.com This approach streamlines the synthesis by incorporating the ester group from the outset.

The synthesis of the precursor 3-amino-3-methylbutanoic acid itself can be achieved from β-alanine and perchloroethylene. biosynth.com This amino acid exists as four different isomers. biosynth.com

Multicomponent Reaction Sequences Yielding this compound

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like β-amino esters in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.

The Mannich reaction and related processes are prominent examples of MCRs used to generate β-aminocarbonyl compounds. rsc.org A three-component reaction involving an amine, an aldehyde, and an ester enolate (or its equivalent) can directly lead to the formation of a β-amino ester. For instance, a rhodium-catalyzed three-component coupling of amines, aldehydes, and ethyl bromoacetate (B1195939) has been shown to produce chiral β-amino esters with high diastereoselectivity. jst.go.jp Another example is a zinc-mediated, cobalt-catalyzed three-component reaction between sulfonylimines, acrylates, and organic bromides to yield N-sulfonyl β-amino esters. rsc.orgresearchgate.net

While not all documented MCRs specifically target this compound, the principles can be adapted. For example, a hypothetical MCR for this target could involve the reaction of acetone, ammonia (or an ammonia equivalent), and a source of the ethyl ester group under suitable catalytic conditions.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The development of stereoselective methods to access enantiomerically pure forms of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. dicp.ac.cn

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of enantiopure β-amino esters, chiral auxiliaries can be attached to either the amine or the carbonyl component in reactions like the conjugate addition to α,β-unsaturated esters or the reduction of β-enamino esters. While specific examples for this compound are not extensively detailed in the provided search results, the general principle is well-established in the synthesis of β-amino acids. psu.edu For example, using an (R)- or (S)-configured amino ester as a starting material, followed by coupling reactions, can lead to enantiomerically enriched products.

Asymmetric Catalysis for Stereocontrol in this compound Synthesis

Asymmetric catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral transition metal complexes are widely used in asymmetric synthesis. For the synthesis of chiral β-amino esters, enantioselective hydrogenation of β-enamino esters is a prominent method. psu.edu Palladium-catalyzed hydrogenation of β-amino acrylic acid derivatives has been successfully developed to provide chiral β-amino acid derivatives with excellent enantioselectivities. dicp.ac.cn Chiral ligands, such as BINAP, can be used with palladium catalysts to induce stereoselectivity during reductive amination.

Organocatalysis: In recent years, organocatalysis, the use of small, chiral organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. rsc.org Chiral Brønsted acids, Brønsted bases, Lewis acids, and Lewis bases have all been employed to catalyze the asymmetric synthesis of β-amino acid derivatives. rsc.org For example, chiral phosphoric acids can catalyze the enantioselective addition of nucleophiles to imines in Mannich-type reactions.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. Transaminases, for example, can be used for the enantioselective amination of β-keto esters to produce chiral β-amino esters with high enantiomeric excess. Imine reductases (IREDs) have also been utilized for the synthesis of chiral amines through reductive amination. nih.gov

Table 2: Enantioselective Synthesis Approaches

| Approach | Description | Key Features |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Stoichiometric use of the auxiliary, reliable, well-established. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Catalytic amounts of the chiral source, high efficiency, can be subdivided into metal catalysis, organocatalysis, and biocatalysis. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be achieved via chiral chromatography or enzymatic resolution. |

Chemoenzymatic and Biocatalytic Syntheses of this compound

The use of enzymes and whole-cell systems in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. nih.gov

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their high enantioselectivity in the hydrolysis or transesterification of esters. Candida antarctica lipase (B570770) B (CAL-B) is a widely used biocatalyst for the kinetic resolution of various chiral compounds. smolecule.comnih.gov For example, CAL-B has been successfully used in the kinetic resolution of racemic ethyl 2-amino-2-cyclopentylacetate through transesterification, allowing for the separation of the enantiomers. smolecule.com This approach is directly applicable to the resolution of racemic this compound.

Another example involves the use of Novozym 435, an immobilized form of CAL-B, for the kinetic resolution of racemic ethyl 3-(benzylamino)-3-methylbutanoate. In a continuous flow system, the racemic substrate is passed through a reactor packed with Novozym 435, leading to the selective acylation of one enantiomer. Lecitase™ Ultra, another commercially available lipase, has also been shown to be effective in the kinetic resolution of (E)-4-arylbut-3-en-2-yl esters through enantioselective hydrolysis. nih.gov

Table 3: Enzyme-Mediated Kinetic Resolution

| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |

| Candida antarctica lipase B (CAL-B) | Transesterification | Racemic ethyl 2-amino-2-cyclopentylacetate | Separation of enantiomers | smolecule.com |

| Novozym 435 (immobilized CAL-B) | Kinetic Resolution | Racemic ethyl 3-(benzylamino)-3-methylbutanoate | Enantioselective acylation | |

| Lecitase™ Ultra | Enantioselective Hydrolysis | Racemic (E)-4-arylbut-3-en-2-yl esters | Production of (R)-alcohols and unreacted (S)-esters with high ee | nih.gov |

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering the advantage of containing multiple enzymes that can work in concert, and often negating the need for costly enzyme purification and cofactor regeneration. mdpi.com These systems can be used for a variety of transformations, including reductions, oxidations, and hydrolysis. scispace.com For instance, whole cells of various yeast strains have been used for the biotransformation of a wide range of substrates to produce flavor compounds, including esters like ethyl butanoate and ethyl 3-methyl butanoate. scispace.com

The biotransformation of α-keto esters to the corresponding α-hydroxy esters has been demonstrated using whole cells containing α-keto ester reductases. tandfonline.com While this produces a hydroxyl group instead of an amino group, it showcases the potential of whole-cell systems for the stereoselective reduction of carbonyl compounds, a key step in many synthetic routes to β-amino acids. Furthermore, the biotransformation of L-threonine can lead to the chemoenzymatic synthesis of various alkylpyrazines, demonstrating the complex transformations achievable with whole-cell systems. nih.gov

Table 4: Whole-Cell Biotransformations for Related Compounds

| Microorganism | Reaction Type | Substrate | Product | Reference |

| Various Yeasts | Esterification | Carboxylic acids and alcohols | Flavor esters (e.g., ethyl butanoate) | scispace.com |

| Yeast | Reduction | α-keto esters | α-hydroxy esters | tandfonline.com |

| Bacteria | Condensation | L-threonine | Alkylpyrazines | nih.gov |

Sustainable and Green Chemistry Methodologies for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trresearchgate.net This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. jddhs.comwjarr.com

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reactions and reactions in aqueous media are highly desirable for their reduced environmental impact and often simplified work-up procedures. researchgate.net For example, the Horner-Wadsworth-Emmons reaction can be carried out under solvent-free conditions using DBU as a catalyst to produce α,β-unsaturated esters with high E-selectivity. researchgate.net While not a direct synthesis of this compound, this demonstrates the feasibility of performing key organic transformations without organic solvents.

Atom-Economical and Waste-Reducing Synthetic Approaches

In the pursuit of greener and more sustainable chemical manufacturing, significant research has focused on developing atom-economical and waste-reducing synthetic routes for valuable compounds like this compound. These methodologies prioritize the maximal incorporation of atoms from reactants into the final product, thereby minimizing the generation of byproducts and waste.

A prominent atom-economical strategy applicable to the synthesis of β-amino esters is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction is inherently atom-economical as it forms a C-N bond without the loss of any atoms. Research has explored various catalytic systems to enhance the efficiency and environmental friendliness of this transformation. For instance, using ceric ammonium nitrate (B79036) in water allows the reaction to proceed under mild conditions with a simple work-up, though it shows limitations with less reactive aromatic amines. organic-chemistry.org Another approach utilizes a catalytic amount of silicon tetrachloride under solvent-free conditions, providing the desired Michael adducts in very good yields. organic-chemistry.org The use of solid lithium perchlorate (B79767) as a mediator also enables the reaction to occur at room temperature without a solvent, further aligning with the principles of green chemistry. organic-chemistry.org

Microwave-assisted synthesis represents another significant advancement in waste reduction. For the production of related poly(β-amino esters), microwave irradiation has been employed to facilitate polymerization without the need for solvents or catalysts. rsc.orgrsc.org This method not only reduces waste but also significantly shortens reaction times. While this has been demonstrated for polymerization, the principles can be applied to the synthesis of the monomer unit, promoting energy efficiency and eliminating the environmental burden associated with traditional solvent use. rsc.orgrsc.org

The following table summarizes various catalytic systems that promote atom economy in the synthesis of β-amino compounds through aza-Michael additions.

| Catalyst/Mediator | Solvent | Key Advantages |

| Ceric Ammonium Nitrate | Water | Mild conditions, simple procedure. organic-chemistry.org |

| Silicon Tetrachloride | Solvent-free | High yields, avoids organic solvents. organic-chemistry.org |

| Lithium Perchlorate (solid) | Solvent-free | Environmentally friendly, room temperature reaction. organic-chemistry.org |

| Copper(0) on Cellulose | - | Recyclable catalyst, excellent yields. organic-chemistry.org |

| Microwave Irradiation | Solvent-free | Rapid, no catalyst or solvent needed for polymerization. rsc.orgrsc.org |

Application of Flow Chemistry in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering enhanced safety, scalability, and process control compared to traditional batch methods. The synthesis of this compound and its enantiomers can benefit significantly from the implementation of flow processes.

In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup allows for precise control over parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and more consistent product quality. For the synthesis of chiral amines and related intermediates, flow chemistry has been successfully employed. For example, heterogeneous catalysts can be packed into a column (a packed-bed reactor), allowing the reactant solution to flow through it. This approach simplifies catalyst separation and recycling, a key aspect of sustainable chemistry. nih.gov

A patented process for the preparation of a derivative of (S)-methyl 2-amino-3-methylbutanoate highlights the industrial relevance of flow chemistry for this class of compounds. The process involves continuously mixing solutions of the starting materials in a flow reactor to produce the acylated product, demonstrating the feasibility of continuous manufacturing. google.com Furthermore, biocatalytic processes, which often suffer from long reaction times in batch, can be intensified using flow systems. Immobilized enzymes in packed-bed reactors have been used for the continuous synthesis of chiral molecules, achieving high productivity and operational stability. mdpi.com For instance, a two-step telescoped flow process has been used to produce a chiral precursor of (R)-pregabalin, demonstrating the potential for multi-step syntheses in a continuous manner. nih.gov

The table below details examples of continuous flow synthesis applied to chiral intermediates and related compounds, illustrating the typical conditions and outcomes.

| Target Compound/Precursor | Reactor Type | Catalyst | Residence Time | Temperature | Yield / Enantiomeric Excess (ee) | Reference |

| Baclofen Precursor | Microreactor / Coil | Chiral Catalyst | 30 min | 80 °C | 98% Yield, 81% ee | nih.gov |

| (S)-Pregabalin Precursor | - | Chiral Catalyst | - | - | - | nih.gov |

| Chiral β-Nitro Alcohol | Packed-bed | Heterogeneous Catalyst | 28 h (total process) | - | 93% Yield, 88% ee | nih.gov |

| (R)-Pregabalin Precursor | Packed-bed | Heterogeneous Catalyst | 3.5 h (run time) | - | 89% Yield, 87% ee | nih.gov |

| Mexiletine | Packed-bed | Immobilized Transaminase | 30 min | 50 °C | 84% Yield, >99% ee | mdpi.com |

Advanced Reactivity and Mechanistic Investigations of Ethyl 3 Amino 3 Methylbutanoate

Chemical Reactivity Profiles of the Amino Group in Ethyl 3-amino-3-methylbutanoate

The primary amino group in this compound is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.

The nucleophilic nitrogen atom of the amino group readily attacks acyl compounds, such as acyl chlorides or anhydrides, to form stable amide bonds. This fundamental transformation, known as acylation or amidation, is widely used. For instance, the reaction with benzoyl chloride would yield ethyl 3-benzamido-3-methylbutanoate.

In the context of peptide synthesis, the amino group of this compound can act as the N-terminal residue. It can be coupled with an N-protected amino acid (the C-terminal residue) using a suitable coupling reagent. A general procedure involves activating the carboxylic acid of the N-protected amino acid with a coupling agent, followed by the addition of the amino ester. acs.org Common coupling systems include the use of reagents like TCBOXY with catalysts such as DMAP and a base like DIPEA in a solvent such as dichloromethane (B109758) (DCM). acs.org This process forms a new peptide bond, linking the two amino acid residues.

Table 1: Representative Amidation Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Benzoyl Chloride | Pyridine or other base | Ethyl 3-benzamido-3-methylbutanoate |

| N-protected amino acid | This compound | TCBOXY, DMAP, DIPEA | Dipeptide |

The amino group can undergo N-alkylation with alkyl halides, although selectivity for mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine. organic-chemistry.org A method for selective mono-N-alkylation of 3-amino alcohols has been developed using 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable chelate, which is then deprotonated and reacted with an alkyl halide. organic-chemistry.org

More commonly, the amino group is targeted in N-arylation reactions to form N-aryl amines, which are crucial structures in many bioactive molecules. cdnsciencepub.com Nickel-catalyzed cross-coupling reactions have proven effective for the N-arylation of amino acid esters. cdnsciencepub.comcdnsciencepub.comscholaris.ca These reactions typically employ a nickel catalyst, a ligand, and a base to couple the amino ester with an aryl halide or tosylate. cdnsciencepub.comscholaris.ca Studies have shown that using bulky ester groups, like tert-butyl esters, can be crucial for preventing racemization at the alpha-carbon during the coupling process. cdnsciencepub.com

Table 2: Nickel-Catalyzed N-Arylation of Amino Acid Esters

| Amino Acid Ester | Aryl Electrophile | Catalyst System | Product | Yield | Reference |

| (S)-tert-butyl 2-amino-3-methylbutanoate | 4-cyanophenyl bromide | Ni(cod)₂, dppf, NaOtBu | (S)-tert-butyl 2-((4-cyanophenyl)amino)-3-methylbutanoate | 94% | cdnsciencepub.com |

| (S)-tert-butyl 2-amino-3-methylbutanoate | 2-cyanophenyl bromide | Ni(cod)₂, dppf, NaOtBu | (S)-tert-butyl 2-((2-cyanophenyl)amino)-3-methylbutanoate | 95% | cdnsciencepub.com |

The amine functionality can serve as an intramolecular nucleophile to drive cyclization reactions, forming various heterocyclic systems. For example, aromatic amines can react with ethyl 3-oxobutanoate to form either amides or condensation products (ethyl-β-arylaminocrotonates), depending on the reaction conditions. researchgate.net These condensation products can then undergo intramolecular cyclization at high temperatures to yield pyridone-fused carbazoles. researchgate.net In other systems, the amino group can participate in cyclization following an initial reaction, such as a Bergman cyclization of an enediyne-amino acid conjugate, leading to the formation of dihydrobenzo[f]isoindoles. irb.hr Another example involves the reaction of an amine with bromoacetaldehyde (B98955) diethyl acetal, which, after hydrolysis, can lead to the formation of an imidazo[1,2-a]imidazole ring system. researchgate.net

Transformations Involving the Ester Moiety of this compound

The ethyl ester group is susceptible to various nucleophilic acyl substitution and reduction reactions, providing pathways to other important functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-methylbutanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt, while acid-catalyzed hydrolysis is an equilibrium process. libretexts.org

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. evitachem.comsmolecule.com For example, reacting this compound with methanol (B129727) would yield mthis compound. This process is often used to alter the physical properties of the molecule or to install a more suitable ester for a subsequent reaction step. evitachem.com

Ammonolysis: The reaction of the ester with ammonia (B1221849) results in the formation of the corresponding primary amide, 3-amino-3-methylbutanamide. This reaction, a type of aminolysis, involves the nucleophilic attack of ammonia on the ester carbonyl carbon. libretexts.org

Reduction to Alcohols: The ester group can be reduced to a primary alcohol, yielding 3-amino-3-methylbutan-1-ol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde (3-amino-3-methylbutanal) is a more delicate transformation that can be achieved using specific reducing agents under controlled conditions. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion, which is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the intermediate aldehyde to the alcohol. libretexts.org

Table 3: Summary of Ester Transformations

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH(aq) | 3-amino-3-methylbutanoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | R' 3-amino-3-methylbutanoate |

| Ammonolysis | NH₃ | 3-amino-3-methylbutanamide |

| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O | 3-amino-3-methylbutan-1-ol |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C 2. H₂O | 3-amino-3-methylbutanal |

Reactivity at the Quaternary Carbon Center of this compound

The presence of a quaternary carbon atom fundamentally influences the reactivity of this compound, presenting both challenges and opportunities for chemical transformations.

Stereoselective Transformations and Functionalizations

The construction of molecules containing quaternary stereocenters is a significant challenge in organic synthesis. This compound and its derivatives are key precursors for creating such complex structures.

One notable approach involves the diastereoselective Mannich-type reaction of α-fluorinated carboxylate esters with imines, which provides access to β-amino acids with α-fluorinated quaternary stereogenic carbon centers. nih.gov The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of the nucleophiles involved. nih.gov

Furthermore, methods like the Vilsmeier-Haack reaction have been developed for the synthesis of highly substituted β-amino acids, including those with contiguous tertiary and all-carbon quaternary centers. scholaris.ca This highlights the utility of β-amino esters in constructing sterically demanding architectures. The development of two-step, stereocontrolled syntheses allows for the transformation of simple starting materials into densely functionalized cyclic β-aminoesters containing four stereocenters, one of which is quaternary. nih.gov

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of molecules containing quaternary carbons. For instance, the Michael addition of dimethyl malonate to a racemic nitroalkene, derived from ethyl 3-methylbutanoate, can be achieved with high enantioselectivity using a chiral squaramide catalyst. beilstein-journals.org This key step operates through a kinetic resolution to yield the desired product with high enantiomeric purity. beilstein-journals.org

The following table summarizes selected stereoselective reactions involving precursors or analogs of this compound, demonstrating the formation of quaternary centers.

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Mannich-type Reaction | N-tert-butylsulfinyl imines | Diastereoselective formation of α-fluorinated quaternary stereocenters | Highly functionalized β-amino acids | nih.gov |

| Vilsmeier-Haack Reaction | Nonaromatic carbon nucleophiles | Formation of contiguous tertiary and all-carbon quaternary centers | β2,2,3-amino esters | scholaris.ca |

| Sequential Three-Component Reaction | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Diastereoselective formation of a quaternary carbon in a cyclic system | Tetrasubstituted cyclohexane (B81311) derivatives with a cis-β-aminoester moiety | nih.gov |

| Michael Addition | Chiral squaramide organocatalyst | Kinetic resolution of a racemic nitroalkene to form a chiral quaternary center | Enantiomerically enriched Michael adducts | beilstein-journals.org |

| Enantioselective Arylation | Rh(I) catalyst | Asymmetric conjugate addition to form a quaternary carbon | Chiral β2,2-amino esters | researchgate.net |

Enolate Chemistry and α-Functionalization Pathways

The α-protons of this compound, being adjacent to the ester carbonyl group, are acidic and can be removed by a suitable base to form an enolate. This enolate is a key nucleophilic intermediate for a variety of α-functionalization reactions.

Enolate ions are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. bham.ac.uk Generally, soft electrophiles, such as most carbon electrophiles, tend to react at the carbon atom, which is a soft center. bham.ac.uk This reactivity is fundamental to forming new carbon-carbon bonds at the α-position.

The alkylation of enolates with alkyl halides is a classic and highly useful transformation for C-C bond formation. libretexts.org This SN2 reaction is most effective with primary or methyl halides. libretexts.org For instance, the malonic ester synthesis and the acetoacetic ester synthesis are well-established methods that utilize the alkylation of enolates to produce carboxylic acids and methyl ketones, respectively. libretexts.org

The stereoselectivity of enolate formation (cis vs. trans) can be influenced by the structure of the carbonyl compound and the reaction conditions. bham.ac.uk While esters tend to favor the formation of trans-enolates, this can be controlled to achieve desired stereochemical outcomes in subsequent reactions. bham.ac.uk

The table below outlines common reactions involving enolates derived from esters, which are analogous to the potential reactivity of this compound.

| Reaction Type | Electrophile | Product Type | Key Principle | Ref |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated Ester | SN2 reaction of the enolate with the alkyl halide. | libretexts.org |

| Aldol (B89426) Reaction | Aldehyde or Ketone | β-Hydroxy Ester | Nucleophilic addition of the enolate to a carbonyl compound. | bham.ac.uk |

| Claisen Condensation | Ester | β-Keto Ester | Nucleophilic acyl substitution between two ester molecules. | |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Conjugate addition of the enolate to an α,β-unsaturated system. | beilstein-journals.org |

Elucidation of Reaction Mechanisms and Kinetics for this compound Transformations

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Kinetic Isotope Effects and Hammett Studies

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step. libretexts.orgprinceton.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. princeton.edu For example, a significant kH/kD value (typically > 2) for the cleavage of a C-H bond suggests that this bond breaking is part of the slowest step of the reaction. princeton.eduutdallas.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking and provide information about changes in hybridization or hyperconjugation during the reaction. libretexts.org

While specific KIE studies on this compound are not extensively reported, the principles can be applied to its potential reactions. For instance, in an elimination reaction where the α-proton is removed, a primary KIE would be expected. In contrast, for a reaction where the α-carbon undergoes a change from sp3 to sp2 hybridization in the transition state, a small secondary KIE (kH/kD > 1) might be observed.

Hammett studies involve examining the effect of substituents on the reaction rate of aromatic compounds. While this compound itself is aliphatic, derivatives incorporating an aromatic ring could be subjected to Hammett analysis to probe the electronic nature of the transition state. A positive ρ value from a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the development of positive charge and that the reaction is favored by electron-donating groups.

| Mechanistic Probe | Principle | Information Gained |

| Primary Kinetic Isotope Effect | Measures the rate difference upon isotopic substitution at a bond being broken. | Indicates if bond breaking occurs in the rate-determining step. princeton.eduutdallas.edu |

| Secondary Kinetic Isotope Effect | Measures the rate difference upon isotopic substitution at a position not directly involved in bond breaking. | Provides insight into changes in hybridization or hyperconjugation at the transition state. libretexts.org |

| Hammett Equation (log(k/k₀) = ρσ) | Correlates reaction rates of substituted aromatic compounds with substituent constants. | Elucidates the electronic nature of the transition state (charge development). |

In-Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient reaction intermediates is crucial for confirming proposed mechanistic pathways. Techniques like in-situ spectroscopy allow for the real-time monitoring of reacting species.

Modern mass spectrometry techniques, such as those coupled with direct laser desorption/ionization, can detect and structurally characterize short-lived reaction intermediates. nih.gov This method has been successfully used to identify previously undetected intermediates in complex reaction mixtures. nih.gov For reactions involving this compound, this could be applied to detect the enolate intermediate or tetrahedral intermediates in addition-elimination reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring. By acquiring spectra at various time points during a reaction, it is possible to observe the disappearance of starting materials, the appearance of products, and potentially the transient formation of intermediates. For example, the formation of an enolate from an ester can be monitored by the disappearance of the α-proton signal and the appearance of new signals corresponding to the enolate.

| Spectroscopic Technique | Information Obtained | Application to this compound |

| In-situ Mass Spectrometry | Detection and structural characterization of transient intermediates. nih.gov | Identification of enolates, tetrahedral intermediates, or other short-lived species. |

| In-situ NMR Spectroscopy | Real-time observation of reactant consumption, product formation, and intermediate species. | Monitoring enolate formation, reaction progress, and identifying key intermediates. |

| In-situ FTIR Spectroscopy | Monitoring changes in functional groups during a reaction. acs.org | Observing the disappearance of the ester carbonyl stretch and the appearance of new vibrational bands corresponding to intermediates or products. |

Computational Validation of Proposed Mechanisms

Computational chemistry provides a powerful means to complement experimental studies by modeling reaction pathways, transition states, and intermediates. Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the energies of different species along a reaction coordinate, thereby validating or refuting proposed mechanisms. researchgate.net

For the aminolysis of esters, a reaction relevant to the chemistry of this compound, computational studies have been employed to investigate the stepwise versus concerted mechanisms. researchgate.net These studies can also assess the role of catalysts or solvent molecules in lowering activation barriers. researchgate.net For example, calculations can show that a second molecule of the amine can act as a general base catalyst, significantly lowering the activation energy of the reaction. researchgate.net

Quantum-chemical calculations have also been instrumental in proposing transition state models for organocatalytic reactions, such as the Michael addition, providing a deeper understanding of the origins of stereoselectivity. beilstein-journals.org By modeling the interactions between the catalyst, substrate, and nucleophile in the transition state, the preferred stereochemical outcome can be rationalized.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and activation energies. researchgate.net | Validation of proposed mechanisms, understanding the role of catalysts, and predicting reactivity. |

| Ab initio Methods | High-accuracy electronic structure calculations. researchgate.net | Detailed understanding of reaction pathways and electronic effects. |

| Molecular Modeling | Visualization and analysis of transition state geometries. beilstein-journals.org | Rationalization of stereochemical outcomes in asymmetric reactions. |

Strategic Applications of Ethyl 3 Amino 3 Methylbutanoate As a Synthetic Intermediate

Synthesis of Complex Nitrogen-Containing Heterocycles

The bifunctional nature of ethyl 3-amino-3-methylbutanoate, possessing both an amine and an ester group, makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles through intramolecular cyclization and other derivatization strategies.

Pyrrolidines and Piperidines

While direct, literature-documented syntheses of pyrrolidines and piperidines commencing specifically from this compound are not extensively reported, the general reactivity of β-amino esters provides a clear pathway for their potential formation. The construction of these saturated aza-heterocycles from β-amino ester precursors can be achieved through several established synthetic methodologies.

One common approach involves the reduction of the ester functionality to a primary alcohol, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate or halide). Subsequent intramolecular N-alkylation then furnishes the desired piperidine (B6355638) ring. The gem-dimethyl substitution in the case of this compound would be expected to influence the rate and efficiency of such cyclizations.

Alternatively, strategies involving the modification of the ester group to an electrophilic center, such as an aldehyde via partial reduction, could be employed. Intramolecular reductive amination would then lead to the formation of the piperidine ring. The synthesis of pyrrolidines from a β-amino ester like this compound is less direct and would likely require more extensive molecular scaffolding prior to cyclization.

Table 1: Potential Synthetic Strategies for Pyrrolidine and Piperidine Synthesis from β-Amino Esters

| Target Heterocycle | General Synthetic Strategy | Key Intermediate from this compound |

| Piperidine | Reduction of ester, conversion to leaving group, intramolecular N-alkylation | 3-amino-3-methylbutan-1-ol derivative |

| Piperidine | Partial reduction of ester to aldehyde, intramolecular reductive amination | 4-amino-4-methylpentanal |

| Pyrrolidine | Multi-step functional group manipulation and subsequent cyclization | Not directly applicable without significant modification |

Lactams (e.g., β-Lactams) and Other Cyclic Amides

The synthesis of lactams, particularly β-lactams, from β-amino esters is a well-established transformation. The direct intramolecular cyclization of a β-amino ester to form a β-lactam is a thermodynamically challenging process. However, various activation methods can be employed to facilitate this ring closure.

One of the most common methods involves the use of Grignard reagents, such as ethylmagnesium bromide. The reaction proceeds through the formation of a magnesium salt of the amino group, which then acts as a nucleophile to attack the ester carbonyl, leading to the formation of the four-membered β-lactam ring. The presence of the gem-dimethyl group on the β-carbon of this compound would likely result in the formation of a 4,4-dimethyl-azetidin-2-one derivative.

The synthesis of larger ring lactams, such as γ-lactams (pyrrolidinones), from this compound would require the introduction of additional carbon atoms before cyclization.

Table 2: Representative Lactam Synthesis from β-Amino Esters

| Lactam Type | Synthetic Method | Potential Product from this compound |

| β-Lactam | Grignard-mediated cyclization | 4,4-dimethylazetidin-2-one |

| γ-Lactam | Requires chain extension prior to cyclization | Substituted pyrrolidinone |

Derivatization to Diverse Aza-Heterocyclic Systems

The versatility of this compound as a synthetic intermediate extends beyond the direct formation of simple saturated heterocycles and lactams. The amino and ester functionalities can be readily modified to introduce a wide range of other functional groups, thereby enabling access to a diverse array of more complex aza-heterocyclic systems.

For instance, the amine can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more elaborate molecular frameworks. The ester can be converted to amides, hydrazides, or other carboxylic acid derivatives, which can then participate in various cyclization reactions. The transformation of β-amino esters into β-enamino esters is a particularly useful strategy, as these intermediates are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles, including pyridines and pyrimidines.

Role in the Synthesis of Modified Amino Acids and Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity. This compound, as a precursor to β³,³-dimethyl-β-alanine, is a valuable building block in this context.

Incorporation into Oligopeptide Scaffolds

The free β-amino acid, obtained after hydrolysis of this compound, can be incorporated into oligopeptide chains using standard peptide coupling techniques. The presence of the β-amino acid backbone alters the spacing between side chains and introduces a different conformational preference compared to natural α-peptides.

The gem-dimethyl substitution at the β-position provides steric bulk that can significantly influence the local conformation of the peptide backbone. This steric hindrance can also confer resistance to enzymatic degradation by proteases, a crucial property for the development of peptide-based therapeutics. The coupling of sterically hindered amino acids like β³,³-dimethyl-β-alanine can sometimes be challenging and may require the use of specialized coupling reagents to achieve high yields and minimize side reactions.

Table 3: Peptide Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Description |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling reagent, particularly for sterically hindered amino acids. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A commonly used coupling reagent that provides good results for most amino acids. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A more recent and highly efficient coupling reagent known for low racemization. |

Design and Synthesis of Conformationally Restricted Analogues

The gem-dimethyl group in β³,³-dimethyl-β-alanine, derived from this compound, plays a crucial role in restricting the conformational freedom of the peptide backbone. This conformational constraint is a key principle in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide ligand.

By limiting the number of accessible conformations, the entropic penalty for binding to a biological target is reduced, which can lead to higher binding affinity and selectivity. Conformational studies on peptides containing β-amino acids have shown that they can adopt stable, well-defined secondary structures, such as helices and turns. nih.gov The presence of the β,β-disubstitution can further stabilize these structures. The predictable conformational preferences of peptides containing β³,³-dimethyl-β-alanine make it a valuable tool for the rational design of peptidomimetics with specific three-dimensional structures.

Construction of Intricate Organic Architectures

The rigid structural element provided by the 3-amino-3-methylbutanoate core is a powerful tool for chemists to control molecular shape and functionality. This control is essential when constructing complex molecules with specific three-dimensional arrangements required for biological activity or material properties.

The incorporation of α,α-disubstituted β-amino acids, such as the 3-amino-3-methylbutanoic acid core, is a recognized strategy for modulating the properties of peptides and other bioactive molecules. nih.govnih.gov The gem-dimethyl group restricts the conformational freedom around the adjacent single bonds, a phenomenon known as the Thorpe–Ingold effect. nih.gov This constraint can force peptide chains to adopt specific secondary structures, such as helices or turns. nih.gov

By replacing natural α-amino acids with this β-amino acid motif, medicinal chemists can design peptidomimetics with enhanced metabolic stability. nih.govnih.gov The unnatural backbone is less susceptible to enzymatic degradation by proteases, which is a significant challenge for peptide-based drugs. nih.gov For example, the synthesis of short α-/β-mixed peptides has been explored to create compounds with potential therapeutic applications, such as α-amylase inhibition for managing diabetes. nih.gov While direct synthesis of a specific natural product fragment from this compound is not widely documented, the utility of closely related α,α-disubstituted β-amino esters in creating conformationally constrained, biologically active peptides is a well-established principle. nih.govresearchgate.net

This compound is a foundational unit that can be elaborated into more complex, polyfunctionalized building blocks for further synthetic applications. mdpi.com The presence of three distinct reactive sites—the primary amine, the ethyl ester, and the C2 methylene (B1212753) group—allows for selective chemical modifications.

N-Functionalization: The amino group can be readily acylated, alkylated, or used to form imines, providing a handle for attaching various functional groups or for building larger molecular assemblies.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. It can also be reduced to a primary alcohol, introducing a new point for diversification.

C2-Functionalization: The methylene group adjacent to the ester (the α-position) can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the C2 position, further increasing the molecular complexity.

Through sequential and controlled reactions at these sites, this compound can be transformed into versatile scaffolds. These scaffolds, possessing multiple, orthogonally reactive functional groups, are valuable in combinatorial chemistry and materials science for creating libraries of compounds or for constructing well-defined macromolecular structures. mdpi.com

Contributions to Chiral Pool and Asymmetric Synthesis Strategies

While this compound itself is an achiral molecule, its derivatives are instrumental in asymmetric synthesis, which is the synthesis of a specific enantiomer of a chiral compound. wikipedia.org

Derivatives of this compound can be employed in reactions that generate new stereocenters with a high degree of control. A common strategy involves converting the primary amine into a chiral N-tert-butanesulfinyl imine. The chiral sulfinyl group acts as a built-in stereodirecting group, influencing the facial selectivity of nucleophilic additions to the imine double bond. This approach has been successfully used in the enantioselective synthesis of chiral α-disubstituted β-homoprolines, where the addition of organometallic reagents to such chiral sulfinimines proceeds with high diastereoselectivity. nih.govacs.org

Another approach involves the dialkylation of nucleophilic β-alanine equivalents. For instance, a Ni(II) complex of a β-alanine Schiff base can be systematically alkylated to prepare symmetrically α,α-disubstituted β-amino acids. acs.org While this specific example starts from β-alanine, the principle demonstrates a pathway for creating quaternary centers. By applying modern catalytic asymmetric methods, such as those using chiral phosphoric acids or metal complexes, it is possible to achieve enantioselective transformations on substrates derived from β-amino esters. acs.orgnih.gov

| Reaction Type | Chiral Control Element | Product Class | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Allylation | N-tert-butanesulfinamide auxiliary on imine | α-disubstituted β-homoprolines | 90:10 d.r. |

| Three-Component Reaction | Rh(II)/Chiral Phosphoric Acid | α-mercapto-β-amino esters | Moderate to good stereoselectivity |

| Aldol (B89426) Reaction | Co(OAc)₂-pybox complex | β-hydroxy-α,α-disubstituted α-amino acid derivatives | Good enantioselectivity |

This table presents examples of asymmetric transformations on related β-amino acid derivatives to illustrate the synthetic potential. nih.govacs.orgresearchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgresearchgate.net Amino acids and their derivatives are frequently used as precursors for chiral auxiliaries due to their ready availability in enantiomerically pure form. researchgate.net

To be used in this context, the parent 3-amino-3-methylbutanoic acid would first need to be resolved into its separate enantiomers (if a chiral center is introduced, for example, at the C2 position) or modified with a chiral entity. Once an enantiomerically pure derivative is obtained, it can be converted into a chiral auxiliary. For example, reduction of the ester to the alcohol followed by protection could yield a chiral amino alcohol, a common motif in chiral auxiliaries and ligands for asymmetric catalysis. researchgate.net These auxiliaries can be attached to a substrate, control a stereoselective reaction (e.g., an alkylation or an aldol reaction), and then be cleaved off, having transferred their chirality to the product molecule. wikipedia.org

Similarly, chiral ligands are used to modify metal catalysts to render them capable of catalyzing reactions enantioselectively. Chiral β-amino acid derivatives can serve as the backbone for synthesizing bidentate or tridentate ligands that can coordinate to a metal center, creating a chiral environment that influences the outcome of reactions such as hydrogenations, allylic alkylations, or cycloadditions. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 3 Amino 3 Methylbutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. It provides a wealth of information regarding the chemical environment of magnetically active nuclei.

Multi-Dimensional NMR Techniques for Detailed Structural and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unraveling the complex structures of ethyl 3-amino-3-methylbutanoate derivatives. These experiments disperse NMR signals into two frequency dimensions, revealing correlations between different nuclei and providing a more detailed picture of the molecular framework. github.io

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the heteronuclei they are attached to, most commonly ¹³C. pressbooks.pub It provides a direct map of one-bond C-H connections, aiding in the assignment of carbon signals. github.iosdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu It is crucial for identifying quaternary carbons and piecing together different molecular fragments. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the stereochemistry and conformation of the molecule.

The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecule's constitution and relative stereochemistry. researchgate.netscience.gov

Application of Chiral Shift Reagents and Anisotropic Effects for Enantiomeric Purity Assessment

For chiral molecules like this compound, determining the enantiomeric purity is often essential. NMR spectroscopy, in conjunction with chiral auxiliaries, offers powerful methods for this purpose.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can form diastereomeric complexes with the enantiomers of a chiral analyte. thieme-connect.deharvard.edu This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective NMR signals. harvard.edu The effectiveness of a CSR can depend on the specific substrate and the solvent used. harvard.edu

Anisotropic Effects: The spatial arrangement of functional groups within a molecule can create regions of shielding and deshielding, an effect known as magnetic anisotropy. organicchemistrydata.orglibretexts.org This phenomenon can be exploited for stereochemical analysis. organicchemistrydata.org By derivatizing the chiral amine with a chiral agent, the resulting diastereomers will exhibit different chemical shifts due to the distinct anisotropic environment experienced by the nuclei in each diastereomer. researchgate.net This allows for the determination of enantiomeric excess. researchgate.netnih.gov

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This precise mass information is invaluable for confirming the molecular formula of this compound and its derivatives, distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org This technique is instrumental in elucidating the structure of a molecule by piecing together its fragmentation pathways.

For β-amino esters like this compound, characteristic fragmentation patterns are observed. chimia.ch Common fragmentation pathways for esters include the loss of the alkoxy group. libretexts.org In the case of β-amino acid derivatives, fragmentation can also be influenced by the amino group, leading to specific cleavage patterns that can confirm the structure. chimia.chnih.gov For instance, the fragmentation of similar amino acid esters can involve the loss of water and carbon monoxide from the ester group. biorxiv.orgbiorxiv.org The analysis of these fragmentation patterns provides a high degree of confidence in the structural assignment. nih.gov

Chiral MS Techniques for Stereoisomer Differentiation

Differentiating between enantiomers by mass spectrometry requires the creation of a chiral environment. polyu.edu.hk This can be achieved by forming diastereomeric complexes with a chiral selector, which can then be distinguished in the mass spectrometer. polyu.edu.hkresearchgate.net

Several MS-based methods are employed for chiral analysis:

Collision-Induced Dissociation (CID) of Diastereomeric Complexes: The different stabilities of diastereomeric complexes can lead to different fragmentation patterns or ion abundances upon CID, allowing for the differentiation of enantiomers. polyu.edu.hk

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Diastereomeric ions often have different collision cross-sections and can be separated in the gas phase, enabling their distinction. nih.gov

These chiral MS techniques offer a sensitive and rapid means for determining the enantiomeric composition of this compound and its derivatives. polyu.edu.hk

Interactive Data Tables

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ester) | ~1.25 (t) | ~14.2 |

| CH₂ (ester) | ~4.15 (q) | ~60.5 |

| CH₂ (backbone) | ~2.50 (s) | ~50.0 |

| C(CH₃)₂ | ~1.20 (s) | ~28.0 |

| C(NH₂) | - | ~55.0 |

| C=O | - | ~175.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Table 2: Common Mass Spectrometric Fragments of this compound

| Fragment | m/z | Description |

| [M-OC₂H₅]⁺ | 100 | Loss of the ethoxy group |

| [M-COOC₂H₅]⁺ | 72 | Loss of the ethyl carboxylate group |

| [C(CH₃)₂NH₂]⁺ | 58 | Cleavage at the α-carbon |

Note: M represents the molecular ion. Fragmentation patterns can be influenced by the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. ustc.edu.cn For this compound, these methods provide critical information on the presence of specific functional groups, the conformational arrangement of the molecule, and the nature of its hydrogen bonding networks.

Functional Group Identification and Conformational Insights

The IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the vibrational frequencies of its constituent functional groups. The primary amine (-NH₂), the ester group (-COOC₂H₅), and the gem-dimethyl group [(CH₃)₂C] each exhibit distinct spectral signatures.

Key vibrational modes for functional group identification include:

N-H Stretching: The primary amine group typically shows two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups are observed in the 3000-2850 cm⁻¹ range.

C=O Stretching: The ester carbonyl group gives rise to a strong, characteristic absorption band, typically found between 1750-1730 cm⁻¹. The exact position of this band is sensitive to the molecular environment and hydrogen bonding.

N-H Bending: The scissoring vibration of the primary amine group appears in the 1650-1580 cm⁻¹ region.

C-O Stretching: The ester C-O stretching vibrations produce strong bands in the 1300-1000 cm⁻¹ range.

Computational studies, often employing Density Functional Theory (DFT), complement experimental spectra by helping to assign specific vibrational modes. nih.govresearchgate.net Analysis of the vibrational spectra allows for conformational insights. For instance, the presence of multiple conformers in a sample can lead to the appearance of additional or broadened peaks in the spectra. In related amino acid derivatives, theoretical calculations combined with experimental spectra have been used to determine the most stable molecular conformations. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound This interactive table summarizes the principal vibrational modes and their expected frequency ranges in IR and Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | 3500 - 3300 | Medium | Medium |

| Primary Amine | N-H Symmetric Stretch | 3400 - 3200 | Medium | Medium |

| Alkyl | C-H Stretch | 3000 - 2850 | Strong | Strong |

| Ester | C=O Stretch | 1750 - 1730 | Strong | Medium-Weak |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Weak |

| Ester | C-O Stretch | 1300 - 1000 | Strong | Weak |

| Alkyl | C-N Stretch | 1250 - 1020 | Medium | Medium |

Hydrogen Bonding Network Analysis

Hydrogen bonding plays a critical role in the molecular association of this compound. The primary amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom of the amine can act as acceptors. This allows for the formation of intermolecular hydrogen bonds, such as N-H···O=C and N-H···N.

The formation of hydrogen bonds significantly influences the vibrational frequencies of the involved functional groups. uj.edu.pl Specifically:

The N-H stretching frequencies experience a red shift (a shift to lower wavenumbers) and band broadening upon hydrogen bond formation. The magnitude of this shift correlates with the strength of the hydrogen bond. ustc.edu.cn

The C=O stretching frequency of the ester group also shifts to a lower wavenumber when the carbonyl oxygen participates in a hydrogen bond.

In studies of similar molecules, IR spectroscopy has been effectively used to distinguish between intramolecular and intermolecular hydrogen bonds. nih.gov For example, dilution studies in a non-polar solvent can help identify intermolecular bonds, which are disrupted at low concentrations. nih.gov In the solid state, this compound is expected to exhibit an extensive network of hydrogen bonds, which would be reflected in significant shifts in its IR and Raman spectra compared to the gaseous state or a dilute solution. nih.govresearchgate.net

X-ray Crystallography of this compound Salts and Derivatives

Determination of Absolute Configuration and Crystal Structure

For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters. While this compound itself is achiral, many of its derivatives, particularly those synthesized for specific applications, are chiral. X-ray analysis of a single crystal of a chiral derivative allows for the unambiguous assignment of its stereochemistry. rsc.org

The analysis of diffraction patterns yields the unit cell dimensions and the space group symmetry of the crystal. nih.gov For example, crystallographic studies on a related compound, Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate, revealed a triclinic crystal system with the space group P-1. researchgate.net Similar analyses on derivatives of this compound would provide fundamental data about their solid-state structure. Crystallographic studies of analogous amino acid esters show that the amino acid backbone often adopts an extended conformation to minimize steric hindrance.

Table 2: Representative Crystallographic Data for a Derivative Compound (Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate) This table presents example crystal structure data from a related compound to illustrate the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₅NO₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7995 (18) |

| b (Å) | 10.0340 (19) |

| c (Å) | 10.481 (2) |

| α (°) | 100.571 (3) |

| β (°) | 105.350 (3) |

| γ (°) | 107.957 (3) |

| Volume (ų) | 885.3 (3) |

| Z (molecules/unit cell) | 2 |

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing, or the arrangement of molecules in the crystal, is governed by intermolecular forces, primarily hydrogen bonding. researchgate.net In the crystal structures of salts and derivatives of this compound, the protonated amino group is a strong hydrogen bond donor.

These donor groups form robust hydrogen bonds with acceptor atoms like the carbonyl oxygen of the ester group or counter-ions in the case of salts. For instance, in the crystal structure of Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate, intermolecular N-H···O hydrogen bonds link molecules into inversion dimers, which are a common packing motif. researchgate.net Similarly, studies on other amino-ester derivatives reveal extensive three-dimensional networks created by N-H···O, O-H···O, and even weaker C-H···O interactions, which collectively stabilize the crystal structure. researchgate.netscirp.org The analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Computational and Theoretical Investigations of Ethyl 3 Amino 3 Methylbutanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its chemical reactivity. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like Ethyl 3-amino-3-methylbutanoate.

DFT calculations can be employed to determine the optimized ground state geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations would identify the most stable three-dimensional arrangement of the atoms. Furthermore, DFT can be used to calculate the molecule's total electronic energy, which is crucial for comparing the relative stabilities of different isomers or conformers.